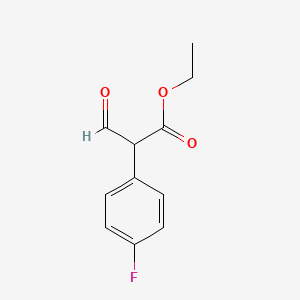

Ethyl 2-(4-fluorophenyl)-3-oxopropanoate

Description

The strategic design of new molecules, particularly for pharmaceutical and materials science applications, often relies on the use of sophisticated and highly functionalized building blocks. Ethyl 2-(4-fluorophenyl)-3-oxopropanoate (1) serves as a prime example of such a scaffold, combining features that make it a valuable intermediate for synthetic chemists.

Structure of this compound (1)

Below are some of the key physicochemical properties of this compound. nih.govsigmaaldrich.comuni.lu

| Property | Value |

| CAS Number | 1999-00-4 |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Boiling Point | 117-120 °C |

| Density | 1.174 g/mL at 25 °C |

| Refractive Index | n20/D 1.5040 |

Note: Data sourced from PubChem and commercial suppliers. nih.govsigmaaldrich.com

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. The fluorine atom is small, with a van der Waals radius similar to that of a hydrogen atom, yet it is the most electronegative element. This unique combination allows it to profoundly influence a molecule's properties without significantly increasing its size. benchchem.com

Key effects of incorporating fluorine include:

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.

Binding Affinity: The highly polarized carbon-fluorine bond can engage in favorable interactions, such as dipole-dipole interactions or hydrogen bonds, with enzyme or receptor targets, leading to enhanced binding affinity and potency. benchchem.com

pKa Modulation: Due to its strong electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH.

The presence of the 4-fluoro substituent on the phenyl ring of this compound makes it an attractive starting material for the synthesis of new bioactive compounds where these fluorine-specific benefits are desired.

The β-keto ester functional group is a cornerstone of synthetic organic chemistry due to its versatile reactivity. This versatility stems from its unique electronic and structural features. The methylene (B1212753) group situated between the two carbonyl groups (the α-position) is particularly acidic, readily forming a stabilized enolate ion upon treatment with a base. This enolate acts as a potent carbon nucleophile.

The dual functionality of β-keto esters allows them to participate in a wide array of chemical transformations:

As Nucleophiles: The α-carbon, once deprotonated, can attack various electrophiles in reactions like alkylations, acylations, and conjugate additions (e.g., the Michael reaction). wikipedia.orgmasterorganicchemistry.comtamu.edu

As Electrophiles: The carbonyl carbons of both the ketone and the ester can be attacked by external nucleophiles.

Cyclization Reactions: The 1,3-dicarbonyl arrangement is ideal for constructing cyclic compounds. For instance, condensation reactions with hydrazines or ureas are classic methods for synthesizing heterocyclic rings like pyrazoles and pyrimidines. semanticscholar.org

This inherent reactivity makes β-keto esters, including this compound, powerful intermediates for building molecular complexity from relatively simple starting materials.

Research involving this compound and its structural analogs is primarily focused on leveraging its dual reactivity to construct complex, high-value molecules, often with specific biological applications in mind. Key research areas include the synthesis of heterocycles, its use in multicomponent reactions, and its role as a substrate in asymmetric catalysis.

Synthesis of Bioactive Heterocycles: A significant area of research is the use of this compound as a precursor for heterocyclic systems with potential pharmaceutical applications.

Triazolopyrimidines: this compound has been used as a key intermediate in the synthesis of triazolopyrimidines. semanticscholar.org These bicyclic heterocycles are of great interest due to their wide range of biological activities, including antimicrobial and anticancer properties. nih.govdntb.gov.ua In a typical synthesis, the β-keto ester is condensed with an aminotriazole to form the core triazolopyrimidine scaffold, which can then be further functionalized. semanticscholar.org One study identified a di-substituted triazolopyrimidine with potent anti-tubercular activity against Mycobacterium tuberculosis. semanticscholar.org

Benzimidazoles: The condensation of o-phenylenediamines with β-dicarbonyl compounds is a standard method for synthesizing benzimidazoles, another important heterocyclic motif in medicinal chemistry. beilstein-journals.orgorganic-chemistry.org While not always requiring the specific subject compound, the general methodology is applicable and highlights a potential synthetic route for creating fluorinated benzimidazole (B57391) derivatives with potential antifungal or other therapeutic activities. nih.gov

Asymmetric Catalysis and Chiral Synthesis: The prochiral nature of the methylene group in this compound makes it an excellent substrate for developing asymmetric catalytic methods to create stereogenic centers.

Enantioselective Fluorination: A major challenge in organofluorine chemistry is the catalytic, enantioselective introduction of a fluorine atom. Research has shown that β-keto esters can undergo highly enantioselective fluorination using chiral metal complexes (e.g., copper or nickel-based catalysts) and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). researchgate.netacs.orgresearchgate.net This reaction transforms the prochiral α-carbon into a chiral center containing a C-F bond, providing access to valuable chiral building blocks.

Michael Addition Reactions: The enolate derived from this compound can participate as a nucleophile in asymmetric Michael additions. wikipedia.orgmasterorganicchemistry.com For instance, cinchona alkaloid-derived catalysts have been used to mediate the asymmetric addition of fluorinated β-keto esters to various Michael acceptors, creating products with two new stereocenters with high diastereoselectivity and enantioselectivity. buchler-gmbh.combuchler-gmbh.com

Development of Antimicrobial Agents: The combination of the fluorophenyl ring and the reactive β-keto ester moiety makes this compound and its derivatives candidates for antimicrobial research. The fluorine atom can enhance potency and metabolic stability, while the dicarbonyl unit provides a handle for constructing diverse molecular architectures. For example, derivatives of similar fluorinated benzoylacetates have been investigated for their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli. Furthermore, related structures have been shown to possess antifungal properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXSXSSTNGMQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Fluorophenyl 3 Oxopropanoate

Established Synthetic Routes to β-Keto Esters

The synthesis of β-keto esters is a cornerstone of organic chemistry, with several well-established methods providing access to this versatile functional group. These foundational reactions create the structural backbone required for compounds like Ethyl 2-(4-fluorophenyl)-3-oxopropanoate.

Ester Condensation Reactions (e.g., Claisen-type condensations)

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters. masterorganicchemistry.com This base-promoted reaction involves the condensation of two identical ester molecules, where one acts as a nucleophile (after deprotonation to form an enolate) and the other as an electrophile. jove.comjove.com The reaction requires an alkoxide base that matches the alkoxy group of the ester to prevent transesterification side reactions. jove.comlibretexts.org

The mechanism begins with the alkoxide base abstracting an acidic α-hydrogen from an ester molecule to form a resonance-stabilized enolate. jove.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, creating a tetrahedral intermediate. jove.com The subsequent expulsion of an alkoxide leaving group regenerates the carbonyl and forms the β-keto ester. jove.com A crucial driving force for this reaction is the final deprotonation of the newly formed β-keto ester, which has a highly acidic methylene (B1212753) group flanked by two carbonyls, by the alkoxide by-product. masterorganicchemistry.comjove.com An acidic workup is then required to protonate the resulting enolate and yield the final product. jove.com

Table 1: Key Aspects of Claisen Condensation

| Feature | Description |

|---|---|

| Reaction Type | Base-promoted nucleophilic acyl substitution |

| Reactants | Two ester molecules (at least one with α-hydrogens) |

| Product | β-Keto ester |

| Base | Alkoxide (e.g., sodium ethoxide for ethyl esters) |

| Key Intermediate | Resonance-stabilized ester enolate |

"Crossed" Claisen condensations, which involve two different esters, are also possible but can lead to complex mixtures unless one of the esters lacks α-hydrogens, making it unable to form an enolate and thus acting only as the electrophile. masterorganicchemistry.comlibretexts.org

Acylation Strategies Involving Active Methylene Compounds

Acylation of active methylene compounds provides another robust route to β-dicarbonyl structures. Active methylene compounds are characterized by a -CH2- group positioned between two electron-withdrawing groups, such as esters, ketones, or nitriles, which makes the methylene protons acidic and easily removable by a base. slideshare.net

In this strategy, the active methylene compound is deprotonated to form a stable carbanion (enolate), which then acts as a nucleophile. This nucleophile attacks an acylating agent, such as an acyl chloride or an acid anhydride. This nucleophilic acyl substitution reaction effectively attaches an acyl group to the α-carbon of the active methylene compound, yielding a β-keto ester or a related β-dicarbonyl compound. For example, the magnesium enolate of a substituted malonic acid half oxyester can react with various acyl donors in a process known as a decarboxylative Claisen condensation to produce functionalized β-keto esters. organic-chemistry.org

Reformatsky Reaction Applications

The Reformatsky reaction traditionally synthesizes β-hydroxy esters by reacting an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. iitk.ac.inwikipedia.org The key step is the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates. wikipedia.orglibretexts.org This moderate reactivity prevents it from reacting with the ester group of another molecule. wikipedia.orglibretexts.org

The mechanism involves the oxidative addition of zinc into the carbon-halogen bond of the α-haloester to form the zinc enolate. libretexts.org This enolate then adds to the carbonyl group of the aldehyde or ketone. A subsequent acid workup protonates the resulting alkoxide to give the β-hydroxy ester. libretexts.org While the primary product is a β-hydroxy ester, modifications and subsequent oxidation of the secondary alcohol can lead to the formation of β-keto esters. Some research has also explored the direct synthesis of β-keto esters by reacting 3-acyloxazolidin-2-ones or -thiazolidine-2-thiones via a Reformatsky reaction. acs.orgresearchgate.net

Targeted Synthesis of this compound and Analogues

While general methods provide the foundational chemistry, the specific synthesis of this compound often employs more direct and targeted approaches.

Reaction of Aryl Ketones with Carbonate Derivatives

A direct and effective method for synthesizing this compound involves the reaction of a substituted aryl ketone with a carbonate derivative. A patented synthesis for the drug Enecadin demonstrates this approach clearly. wikipedia.org In this process, p-fluoroacetophenone is reacted with diethyl carbonate in a Claisen-Schmidt type reaction to directly yield Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. wikipedia.org

This reaction is a variation of the Claisen condensation where the enolate is formed from the aryl ketone (p-fluoroacetophenone) and the electrophile is the carbonate ester (diethyl carbonate). The use of a strong base facilitates the deprotonation of the ketone to form the nucleophilic enolate, which then attacks one of the carbonyl groups of the diethyl carbonate, leading to the formation of the target β-keto ester after the elimination of an ethoxide group.

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Multi-Step Condensation and Cyclization Protocols

More complex molecular architectures containing the this compound moiety can be assembled through multi-step sequences that often involve condensation and cyclization reactions. These syntheses build molecules step-by-step, incorporating the core structure as part of a larger framework. Such multi-step processes, often employed in flow chemistry, allow for the sequential combination of different reactions to build complex products without isolating every intermediate. syrris.jpresearchgate.net

For example, a synthetic route might begin with a Knoevenagel condensation between an aldehyde and an active methylene compound. smolecule.comnih.gov The resulting product could then undergo further transformations, such as intramolecular cyclization, to form heterocyclic systems. Research into the synthesis of a biologically active benzofuran (B130515) derivative, Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-benzofuran-3-carboxylate, illustrates a multi-step approach where the core phenyl and ester groups are incorporated into a more complex heterocyclic system over four steps. researchgate.net These protocols highlight the utility of the β-keto ester functionality as a versatile building block in constructing diverse and complex molecular targets.

Advanced and Catalytic Synthetic Approaches

The synthesis of β-keto esters like this compound has evolved beyond classical methods, embracing sophisticated catalytic systems that offer greater efficiency, selectivity, and sustainability.

Transition metal catalysis provides powerful tools for the formation of α-substituted β-keto esters. While the direct synthesis of the parent compound is often achieved through classical reactions like the Claisen condensation, transition metals are pivotal in subsequent derivatization, particularly in asymmetric synthesis. nih.govnih.gov For instance, chiral metal complexes are instrumental in the enantioselective fluorination of the α-position. nih.gov

Key developments in this area include:

Titanium/TADDOL Complexes: An early breakthrough involved the use of Titanium/TADDOL complexes in combination with electrophilic fluorinating agents like Selectfluor® to achieve the catalytic α-fluorination of β-keto esters, yielding products with enantiomeric excesses (ee) ranging from 62–90%. nih.gov These complexes function as Lewis acids, activating the β-keto ester substrate.

Copper/Box Ligand Complexes: Copper(II) complexes with chiral bis(oxazoline) (Box) ligands have also been employed for enantioselective fluorination reactions, demonstrating the versatility of different metal systems in this transformation. nih.gov

These methods highlight the capacity of transition metal catalysts to create complex, chiral molecules from simpler β-keto ester scaffolds.

Organocatalysis has emerged as a compelling alternative to metal-based catalysis, avoiding the use of potentially toxic or expensive metals. These small organic molecules can catalyze reactions with high levels of stereocontrol. For the derivatization of β-keto esters, bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793) scaffolds, are particularly effective. They can activate both the nucleophile and the electrophile through hydrogen bonding interactions, facilitating highly controlled asymmetric transformations at the α-position.

The creation of a stereogenic center at the α-position of β-keto esters is of significant interest, particularly for applications in pharmaceutical chemistry. nih.gov Both metal-catalyzed and organocatalytic methods have been successfully developed for the enantioselective fluorination, trifluoromethylation, and trifluoromethylthiolation of 3-oxo esters. nih.govresearchgate.net

The general approach involves the reaction of a β-keto ester with an electrophilic reagent in the presence of a chiral catalyst. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. mdpi.com

| Catalyst Type | Catalyst/Ligand Example | Electrophilic Reagent | Typical Yield | Typical Enantiomeric Excess (ee) |

| Metal-Catalyzed | Ti/TADDOL Complex | Selectfluor® | Good | Up to 90% nih.gov |

| Metal-Catalyzed | Cu(II)/(S,S)-Nap-(R,R)-Box | N-Fluorobenzensulfonimide (NFSI) | 84% | 70% nih.gov |

| Organocatalyzed | Bifunctional Squaramide | N-Trifluoromethylthiosuccinimide | High | Excellent researchgate.net |

This table presents representative data from studies on analogous β-keto esters to illustrate the capabilities of the methodologies.

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. yale.eduinstituteofsustainabilitystudies.comuniroma1.itdergipark.org.tr This framework encourages the design of chemical processes that are efficient, safe, and environmentally benign. instituteofsustainabilitystudies.comdergipark.org.tr

| Green Chemistry Principle | Application in Synthesis of this compound |

| 1. Prevention | Designing syntheses with high yields and selectivity to minimize waste generation from the outset. yale.eduinstituteofsustainabilitystudies.com |

| 2. Atom Economy | Utilizing reactions like the Claisen condensation, which incorporate a high proportion of reactant atoms into the final product. yale.eduinstituteofsustainabilitystudies.com |

| 3. Less Hazardous Syntheses | Avoiding highly toxic reagents and solvents in favor of safer alternatives. |

| 5. Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or performing reactions under solvent-free conditions where possible. nih.gov |

| 6. Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. yale.edu |

| 9. Catalysis | Employing catalytic reagents (both metal-based and organocatalytic) over stoichiometric ones to increase efficiency and reduce waste. yale.edunih.gov |

By integrating these principles, the synthesis can become more sustainable and economically viable. nih.gov

Flow chemistry, or continuous flow processing, offers a modern alternative to traditional batch synthesis. jst.org.inokayama-u.ac.jp In this approach, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This technique provides significant advantages for the synthesis of this compound and its derivatives. vapourtec.com

Key Advantages of Flow Chemistry:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, which is critical for managing exothermic reactions and improving selectivity. illinois.edu

Improved Safety: The small reaction volumes inherent to flow systems minimize the risks associated with handling hazardous reagents or unstable intermediates. illinois.edu

Scalability: Once a reaction is optimized on a small scale, production can be increased by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of batch scale-up. jst.org.in

Reproducibility: Automated control over parameters like flow rate, temperature, and pressure leads to highly consistent and reproducible results. jst.org.in

These features make flow chemistry a powerful tool for optimizing reaction conditions and enabling safer, more efficient manufacturing processes. researchgate.net

Exploration of Precursor Architectures and Building Blocks

The molecular structure of this compound is typically assembled from two primary building blocks through a carbon-carbon bond-forming reaction. The most common and direct synthetic route is the Claisen condensation .

In this reaction, an ester containing an α-hydrogen (an enolizable ester) reacts with a non-enolizable ester in the presence of a strong base.

Primary Building Blocks:

An activated derivative of 4-fluorobenzoic acid: This component provides the 4-fluorobenzoyl group. The most common precursor is Ethyl 4-fluorobenzoate .

An ethyl acetate (B1210297) equivalent: This component provides the ethyl acetate enolate, which acts as the nucleophile. The precursor is Ethyl acetate .

The reaction involves the deprotonation of ethyl acetate by a strong base (e.g., sodium ethoxide) to form an enolate, which then attacks the carbonyl carbon of ethyl 4-fluorobenzoate. Subsequent loss of an ethoxide group yields the target β-keto ester.

Alternative precursor strategies could involve Grignard reagents reacting with diethyl oxalate, as seen in the synthesis of related ketoesters. google.com For example, 4-fluorophenylmagnesium bromide could be reacted with a suitable oxalate derivative to form the carbon skeleton.

| Precursor 1 | Precursor 2 | Reaction Type | Base/Conditions |

| Ethyl 4-fluorobenzoate | Ethyl acetate | Claisen Condensation | Sodium ethoxide (NaOEt) |

| 4-Fluorobenzonitrile | Ethyl acetate | Blaise Reaction Intermediate | Zinc, followed by hydrolysis |

| 4-Fluorophenylmagnesium bromide | Diethyl oxalate | Grignard Reaction | Anhydrous ether |

Reactivity and Chemical Transformations of Ethyl 2 4 Fluorophenyl 3 Oxopropanoate

Reactions Involving the Active Methylene (B1212753) Group (C2-position)

The carbon atom situated between the two carbonyl groups (the C2-position) in Ethyl 2-(4-fluorophenyl)-3-oxopropanoate is known as an active methylene group. The protons attached to this carbon are significantly acidic due to the electron-withdrawing effects of the adjacent benzoyl and ester functionalities. This acidity makes the C2-position a prime site for a variety of nucleophilic reactions and functional group transformations.

The enolate generated from this compound is a potent nucleophile, readily participating in alkylation and arylation reactions to form new carbon-carbon bonds at the C2-position.

Alkylation: In a typical alkylation reaction, the compound is first treated with a suitable base, such as sodium ethoxide or a stronger, non-nucleophilic base like lithium diisopropylamide (LDA), to deprotonate the active methylene group and form the corresponding enolate. This enolate then reacts with an alkyl halide (e.g., benzyl (B1604629) halides) in an SN2 reaction, introducing an alkyl group at the C2-position. The choice of base and reaction conditions can influence the outcome, particularly in cases where multiple acidic protons are present. For instance, the alkylation of similar ethyl 2-aryl-imidazole-5-carboxylates with benzyl halides proceeds selectively, demonstrating the precise control achievable in such transformations. researchgate.net

Arylation: Modern arylation methods allow for the direct coupling of aryl groups to the active methylene position. A notable advancement is the photo-triggered C-arylation using diazonium salts, which can proceed without a photocatalyst. rsc.org This method involves the formation of an electron donor-acceptor (EDA) complex between the active methylene compound and the diazonium salt, facilitating C-arylation under environmentally benign conditions with broad functional group compatibility. rsc.org While direct palladium-catalyzed C-H activation is a powerful tool for arylating heteroaromatic rings, the EDA complex pathway presents a strategic alternative for active methylene compounds like this compound. rsc.orgresearchgate.net

A summary of representative electrophiles for these reactions is presented below.

| Reaction Type | Electrophile Example | Resulting C2-Substituent |

| Alkylation | Benzyl Bromide | Benzyl group |

| Alkylation | Methyl Iodide | Methyl group |

| Arylation | Phenyldiazonium tetrafluoroborate | Phenyl group |

The active methylene group of this compound is a key participant in various condensation and cyclization reactions, leading to the formation of complex heterocyclic structures.

Condensation Reactions: The compound readily undergoes condensation with dinucleophiles. For example, it reacts with diamines in a process that involves C-C bond cleavage to synthesize benzimidazoles and perimidines. ambeed.com These products are of interest for their potential pharmacological activities. ambeed.com

Cyclization Reactions: The molecule is a valuable precursor in domino reactions, which involve multiple bond-forming events in a single synthetic operation. It participates in base-promoted domino Michael addition/cyclization/elimination sequences to produce substituted hydroxybenzophenones. ambeed.com Furthermore, it is utilized in oxidative cross-coupling reactions with indoles, enabled by dioxygen activation, to construct complex molecular frameworks. ambeed.com These reactions underscore its utility in building diverse molecular architectures from relatively simple starting materials.

| Reaction Type | Reactant Partner | Resulting Product Class |

| Condensation | Diamines | Benzimidazoles, Perimidines |

| Domino Reaction | Michael Acceptors | Hydroxybenzophenones |

| Oxidative Cross-Coupling | Indoles | Complex indole (B1671886) derivatives |

The chemical behavior of this compound is dominated by the chemistry of its enol and enolate forms. Enolization involves the migration of a proton from the active methylene carbon (α-carbon) to one of the carbonyl oxygen atoms, forming a carbon-carbon double bond.

Keto-Enol Tautomerism: This compound exists in equilibrium between its keto and enol tautomers. The equilibrium is typically catalyzed by either acid or base. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring. Reactions that are selective for β-keto esters often proceed through an enol intermediate, where chelation between the two carbonyl groups and a catalyst can play a key role. nih.gov

Enolate Formation and Stability: The presence of two electron-withdrawing groups (the 4-fluorobenzoyl group and the ethyl ester group) significantly increases the acidity of the α-protons, making enolate formation favorable with a variety of bases. ambeed.com The resulting enolate anion is stabilized by resonance, delocalizing the negative charge onto both carbonyl oxygen atoms. This delocalization makes the enolate a soft nucleophile, which typically reacts with soft electrophiles at the α-carbon. ambeed.com The stability and reactivity of the enolate can be tuned by the choice of counter-ion and solvent, influencing subsequent reactions like alkylation or acylation. cymitquimica.com

| Feature | Description |

| Tautomerism | Exists as an equilibrium mixture of keto and enol forms. |

| Acidity | The C2-protons are acidic (pKa ~11 for similar β-keto esters), facilitating easy deprotonation. ambeed.com |

| Enolate Structure | A resonance-stabilized anion with negative charge delocalized over the O-C-C-C-O system. |

| Reactivity | Acts as a potent nucleophile, primarily reacting at the central carbon atom. |

The active methylene group of this compound is susceptible to diazo transfer reactions, which replace the two acidic protons with a diazo group (=N₂). This transformation is a powerful method for synthesizing α-diazo-β-keto esters.

The most common method for this transformation involves the base-promoted reaction of the β-keto ester with a sulfonyl azide (B81097), such as tosyl azide or mesyl azide. The reaction proceeds via the enolate, which attacks the terminal nitrogen of the azide. Subsequent elimination of the sulfonamide anion yields the diazo product. For substrates that might be sensitive to standard conditions, alternative strategies like "deformylative diazo transfer" or the milder "detrifluoroacetylative diazo transfer" have been developed. The resulting ethyl 2-diazo-2-(4-fluorobenzoyl)acetate is a valuable synthetic intermediate, serving as a precursor for carbenoid-mediated reactions like cyclopropanation and C-H insertion.

| Reagent | Method | Key Feature |

| Tosyl Azide (TsN₃) & Base | Direct Diazo Transfer | Most common method for active methylene compounds. |

| Triflyl Azide (TfN₃) & Base | Direct Diazo Transfer | A highly reactive azide for efficient diazo transfer. |

Transformations of the Ester Moiety

While the active methylene group is a major hub of reactivity, the ethyl ester functional group can also be selectively transformed.

Transesterification is a crucial reaction that modifies the ester group of this compound, replacing the ethyl group with a different alkyl or aryl group. This process is important for altering the physical properties of the molecule or for introducing specific functionalities needed in a larger synthetic sequence. Direct transesterification is often preferred over a hydrolysis-esterification sequence, as the corresponding β-keto acid is prone to decarboxylation. rsc.orgnih.gov

The selective transesterification of β-keto esters over other ester types is well-documented and is believed to proceed via an enol or acylketene intermediate. nih.gov Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems.

Catalytic Approaches for Transesterification:

Boron Catalysts: Boronic acids and boric acid are attractive due to their low toxicity and ability to catalyze transesterification under mild conditions with good yields. researchgate.net

Amine Catalysts: Organic bases like 4-(Dimethylamino)pyridine (4-DMAP) have long been used as transesterification catalysts, and methodologies have been improved to work with nearly stoichiometric amounts of reactants. rsc.orgresearchgate.net

Lipase (B570770) Catalysts: Enzymes, such as Candida antarctica lipase B (CALB), offer a green alternative, catalyzing the reaction at lower temperatures without the need for organic solvents and allowing for catalyst recycling. researchgate.net

Metal Catalysts: A wide range of non-lanthanide metal catalysts, as well as metal oxides like sulfated zirconia, have been developed to efficiently promote the reaction. rsc.org

These advanced methods provide a toolkit for chemists to perform transesterification reactions with high selectivity and functional group tolerance. nih.gov

| Catalyst Type | Example | Key Advantage |

| Boron-based | Boric Acid | Low toxicity, mild conditions. researchgate.net |

| Amine-based | 4-DMAP | Effective in small amounts, improved methodologies. rsc.org |

| Enzyme | Candida antarctica lipase B | Green, recyclable, mild temperatures. researchgate.net |

| Metal-based | Sulfated Zirconia | Heterogeneous, reusable catalyst. rsc.org |

Ester Reduction Strategies

The reduction of the ethyl ester moiety in this compound to a primary alcohol presents a synthetic challenge due to the presence of the more readily reducible ketone group. Selective reduction of the ester in the presence of a ketone is a non-trivial transformation that requires careful selection of reagents and reaction conditions.

Classic methods for ester reduction, such as the Bouveault-Blanc reduction involving sodium metal in an alcohol solvent, could theoretically be employed. However, this method is often harsh and may lead to the reduction of both the ester and the ketone. A more contemporary and controlled approach involves the use of complex metal hydrides. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both carbonyl groups, chemoselective methods have been developed. These can include the use of modified hydride reagents or protecting the ketone functionality prior to the ester reduction. The goal is to selectively deliver hydride to the ester carbonyl, leading to the formation of the corresponding diol after reduction of both carbonyls, or with careful control, the hydroxy ester.

Amidation Reactions

The conversion of the ethyl ester of this compound to an amide derivative is a key transformation for introducing nitrogen-containing functionalities. Direct amidation of esters is often challenging, but modern synthetic methods offer viable routes.

One such advanced method is the direct amidation of esters facilitated by ball-milling. chemrxiv.org This mechanochemical approach can achieve the amidation of a wide array of aryl and alkyl esters with various primary and secondary amines, often without the need for a bulk reaction solvent. chemrxiv.org In a typical procedure, the ester is milled with an amine in the presence of a base like potassium tert-butoxide. chemrxiv.org This solvent-free or low-solvent method is notable for its efficiency and applicability to a broad range of substrates. chemrxiv.org For this compound, this process would involve its reaction with a chosen amine to yield the corresponding N-substituted 2-(4-fluorophenyl)-3-oxopropanamide. This reaction proceeds by the nucleophilic attack of the amine on the ester carbonyl, leading to the displacement of the ethoxy group.

| Reaction | Reagents and Conditions | Product | Reference |

| Direct Amidation | Primary or Secondary Amine, Potassium tert-butoxide, Ball-milling | N-substituted 2-(4-fluorophenyl)-3-oxopropanamide | chemrxiv.org |

Reactivity of the Ketone Functionality (C3-position)

The ketone group at the C3-position is a highly reactive site, readily undergoing nucleophilic additions and reductions, and serving as a handle for various derivatizations.

Carbonyl Additions and Reductions

The ketone carbonyl of this compound is susceptible to reduction by various reducing agents. The use of mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent preferentially reduces the ketone over the ester, yielding Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate. More potent reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester functionalities.

The ketone also undergoes addition reactions with a range of nucleophiles. For instance, it can react with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols, following the principles of nucleophilic addition to a carbonyl group.

| Reaction Type | Reagent | Product | Reference |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate | |

| Ketone Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-fluorophenyl)propane-1,3-diol |

Derivatization of the Ketone Group

The ketone functionality provides a platform for the synthesis of various derivatives through condensation reactions. A notable example is the reaction of this compound (also known as Ethyl (4-fluorobenzoyl)acetate) with benzofurazan (B1196253) oxide. chemicalbook.com This condensation reaction leads to the formation of 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline-1,4-dioxide, demonstrating the utility of the ketone group in constructing complex heterocyclic systems. chemicalbook.com

Other potential derivatizations include the formation of oximes, hydrazones, and semicarbazones through reactions with hydroxylamine (B1172632), hydrazine (B178648), and semicarbazide, respectively. These reactions are standard transformations of ketones and serve to introduce new functional groups and modify the electronic and steric properties of the molecule.

| Reactant | Condensation Partner | Resulting Derivative | Reference |

| Ethyl (4-fluorobenzoyl)acetate | Benzofurazan oxide | 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline-1,4-dioxide | chemicalbook.com |

Reactions Involving the 4-Fluorophenyl Moiety

The 4-fluorophenyl group can also participate in chemical transformations, primarily through electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic and Nucleophilic Aromatic Transformations

The fluorine atom on the phenyl ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. However, such reactions can still occur under forcing conditions. The major directing influence on the position of substitution would be a combination of the deactivating 4-fluoro substituent and the deactivating acyl group at the 1-position.

Functionalization of the Fluorine Atom

The fluorine atom on the phenyl ring of this compound is generally considered a stable substituent. However, under specific reaction conditions, it can be functionalized, primarily through nucleophilic aromatic substitution (SNAr).

The reactivity of the C-F bond in this context is significantly influenced by the electronic nature of the substituent at the para position. The benzoyl group, being electron-withdrawing, activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the carbonyl group. In the case of this compound, the fluorine atom is located at the para position, making it susceptible to displacement by strong nucleophiles.

The mechanism of this substitution involves the addition of a nucleophile to the carbon atom bearing the fluorine, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The electron-withdrawing character of the keto-ester moiety helps to stabilize this intermediate, thereby facilitating the reaction. The subsequent elimination of the fluoride (B91410) ion, a good leaving group in this context, yields the substituted aromatic product. conicet.gov.ar

Common nucleophiles used in such transformations on activated fluoroarenes include alkoxides, phenoxides, thiophenolates, and amines. researchgate.netresearchgate.net For instance, the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of a base like potassium carbonate proceeds via an SNAr mechanism to yield 4-(4-methoxyphenoxy)benzaldehyde. researchgate.net Similarly, various fluoro-aromatic compounds bearing electron-withdrawing groups react with amines to afford the corresponding substituted products. researchgate.net While specific documented examples of SNAr on this compound are not prevalent in readily available literature, the established principles of SNAr on analogous 4-fluorobenzoyl compounds strongly support the feasibility of this transformation.

Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroarenes

| Fluoroarene Substrate | Nucleophile | Product | Reference |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)benzaldehyde | researchgate.net |

| 4-Fluoronitrobenzene | Polyvinylamine | Functionalized Polyvinylamine | researchgate.net |

| 2,4-Dinitrofluorobenzene | Protein (N-terminal amine) | 2,4-Dinitrophenyl-labeled protein | libretexts.org |

This table presents analogous reactions demonstrating the principle of SNAr on activated fluoroaromatic compounds.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The multifunctional nature of this compound makes chemo-, regio-, and stereoselectivity crucial considerations in its synthetic applications. The presence of two distinct carbonyl groups (ketone and ester) and an active methylene group provides multiple reaction sites.

Chemoselectivity: Chemoselectivity is often observed in reduction reactions. The ketone carbonyl is generally more reactive towards nucleophilic reducing agents like sodium borohydride than the ester carbonyl. This allows for the selective reduction of the ketone to a secondary alcohol while leaving the ester group intact. Conversely, more powerful reducing agents like lithium aluminum hydride would typically reduce both carbonyl groups.

Regioselectivity: Regioselectivity is a key feature in the synthesis of heterocyclic compounds from this compound. As a 1,3-dicarbonyl compound, it readily undergoes condensation reactions with binucleophiles like hydrazine and hydroxylamine to form pyrazoles and isoxazoles, respectively. Since the dicarbonyl substrate is unsymmetrical (bearing a 4-fluorophenyl group and an ethoxy group), two regioisomeric products are possible.

In the reaction with substituted hydrazines (e.g., methylhydrazine), two isomeric pyrazoles can be formed. The initial attack of the hydrazine can occur at either the ketone or the ester carbonyl, followed by cyclization and dehydration. The reaction conditions, including the solvent and the nature of the substituents on both reactants, can significantly influence the regiochemical outcome. conicet.gov.argoogle.com For many 1,3-dicarbonyl compounds, reactions with substituted hydrazines often yield a mixture of regioisomers. conicet.gov.ar However, the electronic disparity between the aryl ketone and the ester carbonyl in this compound can favor the formation of one isomer over the other. The more electrophilic ketone carbonyl is the preferred site of initial attack by the more nucleophilic nitrogen of the substituted hydrazine.

A similar situation arises in the synthesis of isoxazoles by reaction with hydroxylamine. nih.govnih.gov The reaction can lead to two regioisomers depending on which carbonyl group undergoes initial condensation to form an oxime intermediate before cyclization. The control of regioselectivity in isoxazole (B147169) synthesis is a well-studied area, with reaction conditions (e.g., pH, catalysts) playing a critical role in directing the outcome. nih.govorganic-chemistry.org

Table 2: Regioselectivity in Heterocycle Synthesis from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Substrate Type | Binucleophile | Possible Products | Factors Influencing Regioselectivity | Reference |

| Unsymmetrical β-Ketoester | Substituted Hydrazine | Mixture of regioisomeric pyrazoles | Solvent, temperature, electronic character of substituents | conicet.gov.argoogle.com |

| Unsymmetrical β-Ketoester | Hydroxylamine | Mixture of regioisomeric isoxazoles | pH, reaction conditions, catalysts | nih.govnih.gov |

Stereoselectivity: Stereoselectivity becomes important when a new chiral center is created from the prochiral ketone of this compound. A prime example is the asymmetric reduction of the ketone to a chiral secondary alcohol. This can be achieved using chiral reducing agents or through biocatalysis. For instance, the reduction of the analogous compound, ethyl 4-phenyl-2,4-dioxobutyrate, using baker's yeast has been shown to proceed with high enantio- and regioselectivity, affording the (R)-2-hydroxy-4-oxo-4-phenylbutyrate in high enantiomeric excess. researchgate.net Similar stereoselective transformations are conceivable for this compound, providing access to enantiomerically enriched building blocks for the synthesis of pharmaceuticals and other fine chemicals.

Furthermore, reactions involving the active methylene group can also generate stereocenters, and the development of stereoselective methods for these transformations is an active area of research.

Role As a Key Intermediate in Complex Organic Molecule Synthesis

Building Block for Heterocyclic Systems

The chemical reactivity of ethyl 2-(4-fluorophenyl)-3-oxopropanoate allows for its versatile use in the synthesis of various heterocyclic compounds containing nitrogen, oxygen, and other heteroatoms. wiley.comeurjchem.com

Pyrimidine (B1678525) Derivatives

This compound serves as a valuable precursor in the synthesis of pyrimidine derivatives. The presence of the β-keto ester moiety allows for condensation reactions with various amidines and guanidines to form the pyrimidine core. The 4-fluorophenyl group can be a key pharmacophore in the resulting molecules, influencing their biological activity. The synthesis of 5-fluoropyrimidine (B1206419) derivatives, for instance, highlights the utility of fluorinated building blocks in medicinal chemistry. google.com The general synthetic strategies often involve the cyclization of intermediates derived from the reaction of the β-keto ester with a suitable nitrogen-containing component. amazonaws.com

Quinoxaline (B1680401) Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.govencyclopedia.pub this compound can be transformed into a suitable 1,2-dicarbonyl equivalent, which then undergoes cyclocondensation to yield the quinoxaline scaffold. The 4-fluorophenyl substituent is incorporated into the final quinoxaline structure, providing a handle for modulating the electronic and biological properties of the molecule. Various catalytic systems have been developed to facilitate this transformation under mild conditions. organic-chemistry.orgthieme-connect.de

Pyrroles, Furans, and Pyridines

This compound is a versatile starting material for the synthesis of several five- and six-membered heterocyclic systems.

Pyrroles: The Paal-Knorr synthesis and related methods can be adapted to utilize this compound for the construction of substituted pyrroles. This typically involves the reaction with an amine to form an enamine, followed by intramolecular cyclization and dehydration. The resulting pyrroles bear the 4-fluorophenyl group, which can be advantageous for developing new bioactive compounds. orgsyn.orggoogle.com

Furans: The synthesis of furans from this β-keto ester can be achieved through various strategies, including the Paal-Knorr furan (B31954) synthesis by reacting it with a 1,4-dicarbonyl compound or through multi-step sequences involving the formation of a suitable acyclic precursor followed by acid-catalyzed cyclization. lookchem.comorganic-chemistry.orgijabbr.commdpi.com The 4-fluorophenyl substituent remains intact throughout these transformations.

Pyridines: The Hantzsch pyridine (B92270) synthesis and other related methodologies can employ this compound or its derivatives. ijpsonline.com These methods typically involve a multi-component reaction between the β-keto ester, an aldehyde, and a nitrogen source like ammonia (B1221849) or an ammonium (B1175870) salt, leading to the formation of dihydropyridines, which can then be oxidized to the corresponding pyridines. researchgate.net

Other Nitrogen and Oxygen Heterocycles

The reactivity of this compound extends to the synthesis of a variety of other nitrogen and oxygen-containing heterocycles. organic-chemistry.orgnih.govtubitak.gov.tr For instance, it can be a precursor for:

Thiazoles: By reacting with a suitable sulfur-containing reagent, such as a thioamide, thiazole (B1198619) derivatives can be synthesized. nih.gov

Pyrazolopyridines: This scaffold can be constructed through multi-step synthetic sequences starting from precursors derived from this compound. nih.gov

Thiadiazines: The synthesis of these sulfur and nitrogen-containing heterocycles can potentially utilize intermediates derived from the title compound. clockss.org

Benzofurans: While not a direct precursor, derivatives of this compound can be involved in synthetic routes toward complex benzofuran (B130515) structures. researchgate.net

Precursor for Carbocyclic Ring Systems

While primarily utilized for heterocycle synthesis, the reactive nature of this compound also allows for its application in the construction of carbocyclic ring systems. Through various annulation and cyclization strategies, the β-keto ester functionality can be exploited to form five- and six-membered carbocyclic rings. For example, Robinson annulation type reactions, involving Michael addition followed by an intramolecular aldol (B89426) condensation, can be employed to construct cyclohexenone derivatives. These reactions provide a pathway to fused and spirocyclic carbocyclic frameworks, where the 4-fluorophenyl group can influence the stereochemical outcome and subsequent reactivity of the products.

Applications in Total Synthesis Strategies of Advanced Organic Scaffolds

The versatility of this compound as a building block makes it a valuable tool in the total synthesis of complex natural products and other advanced organic scaffolds. Its ability to participate in a wide range of chemical transformations allows for the efficient construction of key fragments and intermediates. For instance, derivatives of similar β-keto esters have been utilized in the synthesis of complex molecules where the ester and ketone functionalities are strategically manipulated to build intricate molecular architectures. orgsyn.orgchemsynthesis.com The presence of the fluorine atom can also be exploited for unique reactivity or to serve as a spectroscopic probe during the synthesis.

Table of Compounds Mentioned:

| Compound Name |

| This compound |

| Pyrimidine |

| Quinoxaline |

| Pyrrole |

| Furan |

| Pyridine |

| Thiazole |

| Pyrazolopyridine |

| Thiadiazine |

| Benzofuran |

| Cyclohexenone |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H11FO3 | nih.govuni.lu |

| Molecular Weight | 210.20 g/mol | targetmol.comnih.gov |

| IUPAC Name | ethyl 3-(4-fluorophenyl)-3-oxopropanoate | nih.gov |

| CAS Number | 1999-00-4 | nih.gov |

| SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)F | nih.gov |

| InChIKey | SJUXLKYJKQBZLM-UHFFFAOYSA-N | nih.gov |

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is a cornerstone intermediate for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic systems. Its dicarbonyl structure allows for sequential or domino reactions, providing efficient pathways to valuable chemical scaffolds.

Development of Novel Synthetic Pathways Utilizing Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

The reactivity of this intermediate has been harnessed to develop numerous synthetic strategies. Researchers have utilized it as a precursor in reactions that form carbon-carbon and carbon-nitrogen bonds, leading to the assembly of intricate molecular frameworks.

Key synthetic applications include:

Condensation Reactions: The compound readily reacts with amine-containing reagents. For instance, it undergoes condensation with diamines, accompanied by C-C bond cleavage, to produce benzimidazoles and perimidines, classes of compounds investigated for potential antimalarial properties. chemicalbook.com Similarly, condensation with aminotriazoles is a key step in forming triazolopyrimidines, which have been explored as anti-tubercular agents.

Domino Reactions: It is an effective substrate in base-promoted domino reactions. A notable example is the Michael addition/cyclization/elimination sequence used to synthesize substituted hydroxybenzophenones. chemicalbook.com

Multicomponent Reactions: Its ability to participate in multicomponent reactions makes it a valuable tool for building molecular complexity in a single step, such as in the synthesis of tetrahydropyridine (B1245486) frameworks.

Cyclization Reactions: The keto-ester functionality is ideal for constructing ring systems. It is used in the synthesis of pyrones through intramolecular cyclization. chemicalbook.com Furthermore, its condensation with benzofurazan (B1196253) oxide yields quinoxaline dioxide derivatives. chemicalbook.com

Cross-Coupling Reactions: The compound can participate in oxidative cross-coupling reactions with partners like indoles, enabled by dioxygen activation, to create complex linked heterocyclic systems. chemicalbook.com

Table 2: Summary of Synthetic Pathways Utilizing Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

| Reaction Type | Reagent(s) / Conditions | Product Class | Potential Application | Source(s) |

|---|---|---|---|---|

| Condensation | Diamines | Benzimidazoles, Perimidines | Antimalarial | chemicalbook.com |

| Condensation | Amines / Guanidines | Triazolopyrimidines | Anti-tubercular | researchgate.net |

| Domino Reaction | Base-promoted Michael addition/cyclization | Hydroxybenzophenones | Synthetic intermediate | chemicalbook.com |

| Cyclization | Intramolecular cyclization | Pyrones | Heterocyclic synthesis | chemicalbook.com |

| Oxidative Cross-Coupling | Indoles, Dioxygen activation | Indole-linked heterocycles | Complex molecule synthesis | chemicalbook.com |

Utilization as a Ligand in Catalytic Systems to Enhance Stereoselectivity

While ethyl 3-(4-fluorophenyl)-3-oxopropanoate is not typically used as a ligand itself, it is a critically important substrate in catalytic asymmetric synthesis. The field of stereoselective catalysis focuses on using chiral catalysts to control the three-dimensional arrangement of atoms in a product molecule. For β-keto esters like this one, the primary goal is often to create a chiral center at the α-carbon (the carbon between the two carbonyl groups).

The process involves a metal center (e.g., copper, titanium, palladium, nickel) complexed with a specially designed chiral ligand. mdpi.comacs.orgresearchgate.net This chiral catalyst complex then coordinates to the β-keto ester, creating a chiral environment that directs the attack of an incoming reagent to one face of the molecule, resulting in one enantiomer being formed in excess.

Research in this area has led to significant advancements:

Asymmetric Fluorination: Chiral metal complexes, such as those involving titanium with TADDOL ligands or copper with spirooxazoline (SPYMOX) ligands, have been used to catalyze the enantioselective fluorination of β-keto esters. mdpi.comacs.orgresearchgate.net These reactions introduce a second fluorine atom at the α-position with high stereocontrol.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed for the enantioselective fluorination and chlorination of β-keto esters. mdpi.comresearchgate.net

Palladium-Catalyzed Reactions: Palladium enolates, generated from β-keto esters, are key intermediates in a wide range of palladium-catalyzed reactions, including aldol and Michael additions, that can be rendered stereoselective through the use of chiral ligands. nih.gov

These methodologies are crucial for producing enantiomerically enriched building blocks for the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule is often directly linked to its biological activity. mdpi.com

Application in Materials Science Precursors

The unique combination of a fluorinated aromatic ring and a reactive dicarbonyl moiety makes ethyl 3-(4-fluorophenyl)-3-oxopropanoate a valuable precursor in materials science. targetmol.com Fluorinated organic materials are of significant interest for advanced electronic applications due to their distinct properties, such as high thermal stability, chemical resistance, and specific electronic characteristics that can be tuned by the degree and position of fluorination. mdpi.com

While direct, large-scale industrial applications are proprietary, the compound's utility is evident from its classification as a materials science building block and its structural relevance to known classes of electronic materials. ambeed.com

Organic Light-Emitting Diodes (OLEDs): Fluorinated groups are often incorporated into the molecular structures of host materials, emissive materials, and electron-transport layers in OLED devices. The fluorine atoms can influence frontier molecular orbital energy levels (HOMO/LUMO), improve charge injection and transport, and enhance the photoluminescent quantum yield and operational stability of the device. This compound serves as a starting point for building more complex, fluorinated molecules tailored for OLED applications. ambeed.com

Organic Thin-Film Transistors (OTFTs): In the field of OTFTs, the morphology and packing of the semiconductor material are critical for achieving high charge carrier mobility. The introduction of fluorine atoms can promote desirable self-organization and ordering in thin films. mdpi.com As a versatile building block, ethyl 3-(4-fluorophenyl)-3-oxopropanoate can be used to synthesize larger, conjugated systems that serve as the active semiconductor layer in transistors. ambeed.com

Semiconductors: The general properties conferred by fluorine—such as increased lipophilicity and metabolic stability in biological contexts—translate to enhanced stability and performance in organic semiconductors. mdpi.com This precursor allows for the systematic introduction of the 4-fluorophenyl group into various molecular architectures being investigated for semiconductor applications.

In essence, ethyl 3-(4-fluorophenyl)-3-oxopropanoate provides a reliable and reactive scaffold for chemists to construct the larger, more complex fluorinated molecules required for the development of next-generation organic electronic materials.

Mechanistic Investigations of Reactions Involving Ethyl 2 4 Fluorophenyl 3 Oxopropanoate

Elucidation of Reaction Pathways and Intermediates

The synthesis and subsequent reactions of Ethyl 2-(4-fluorophenyl)-3-oxopropanoate proceed through distinct pathways involving key reactive intermediates. A primary synthetic route is the Claisen condensation reaction. In this process, a starting material like 4-fluoroacetophenone reacts with diethyl carbonate. The reaction is typically initiated by a base, such as sodium ethoxide, which deprotonates the α-hydrogen of the acetophenone. This deprotonation generates a crucial enolate intermediate, which, due to its nucleophilic character, attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent elimination of an ethanol (B145695) molecule from the resulting adduct yields the final product, this compound.

Once formed, this compound serves as a precursor in various other transformations, each with its own mechanistic pathway. For instance, it participates in condensation reactions with diamines to form heterocyclic structures like benzimidazoles and perimidines. It is also utilized in base-promoted domino reactions, which can proceed through a Michael addition followed by an intramolecular cyclization to produce complex structures like hydroxybenzophenones.

Computational methods, such as the Molecular Electron Density Theory (MEDT), are instrumental in mapping out complex reaction pathways that may be difficult to observe experimentally. mdpi.com Although applied to different systems, these computational studies can identify multiple possible zwitterionic or radical intermediates and evaluate the energetic feasibility of each pathway. mdpi.commdpi.com For example, in reactions resembling cycloadditions, zwitterionic intermediates can be formed, and their subsequent rearrangement dictates the final product distribution. mdpi.com Such theoretical models are invaluable for predicting the most likely reaction mechanism from several postulated alternatives. mdpi.com

A summary of key reaction types and the typical intermediates involved is presented below.

Table 1: Reaction Pathways and Intermediates

| Reaction Type | Reactants | Key Intermediate(s) | Product Type |

|---|---|---|---|

| Claisen Condensation (Synthesis) | 4-Fluoroacetophenone, Diethyl Carbonate | Enolate | β-Keto Ester |

| Heterocycle Formation | This compound, Diamines | Imine/Enamine adducts | Benzimidazoles, Perimidines |

| Domino Reaction | This compound, Michael Acceptor | Michael Adduct | Hydroxybenzophenones |

| Oxidative Cross-Coupling | this compound, Indoles | Radical or Organometallic Species | Complex coupled molecules |

Transition State Analysis in Catalytic and Non-Catalytic Reactions

Transition state analysis is a cornerstone of mechanistic chemistry, providing a "snapshot" of the highest energy point along a reaction coordinate. The structure and energy of the transition state determine the activation energy of a reaction and, consequently, its rate. Computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed study of these fleeting structures. mdpi.com

In non-catalytic reactions, the intrinsic reactivity of the molecules dictates the transition state. For reactions involving this compound, this could involve, for example, the formation of a cyclic transition state in a pericyclic reaction or an open-chain transition state in a nucleophilic attack.

In catalytic reactions, the catalyst actively participates in the formation of a new, lower-energy transition state. For the base-catalyzed Claisen condensation, the transition state involves the interaction of the enolate, the electrophile (diethyl carbonate), and the counter-ion of the base. The catalyst stabilizes the developing charges in the transition state, thereby lowering the activation barrier compared to the uncatalyzed pathway. Similarly, in metal-catalyzed reactions, such as a palladium-catalyzed coupling, the transition state involves the coordination of the reactants to the metal center, which facilitates bond-forming and bond-breaking steps.

Theoretical studies on related systems have shown that it is possible to calculate the Gibbs free energy of activation for different reaction pathways. mdpi.com The pathway with the lowest activation energy, and thus the most stable transition state, is typically the one that is kinetically favored. For instance, computational analysis can determine whether a reaction proceeds through a concerted mechanism (one transition state) or a stepwise mechanism (multiple transition states with intermediates in between). mdpi.commdpi.com

Role of Catalysts in Mediating Reaction Mechanisms

Catalysts play a pivotal role in controlling the outcome of chemical reactions by lowering the activation energy and often by directing the reaction along a specific mechanistic pathway, enhancing selectivity. mdpi.com

In the synthesis of this compound itself, a base catalyst like sodium ethoxide is essential. It mediates the reaction by facilitating the formation of the nucleophilic enolate, a step that would otherwise have a very high activation energy. The stoichiometry of the base can also be critical; using stoichiometric amounts can help suppress side reactions like self-condensation.

The influence of a catalyst in directing a reaction pathway is clearly illustrated in syntheses that use related starting materials. For example, the reaction between α-oxothioamides and α-bromoketones can lead to two different products depending on the presence of a catalyst. nih.gov In the absence of a base, the reaction proceeds through one mechanistic route to form 2-acyl-4-(het)arylthiazoles. nih.gov However, in the presence of a base like triethylamine (B128534), the mechanism is altered, leading to the formation of thioethers instead. nih.gov This demonstrates the power of a catalyst to mediate a mechanistic switch.

Transition metal catalysts, such as palladium complexes, are also significant. mdpi.com In a potential carbonylative coupling reaction involving an aryl halide, a Pd(0)/Pd(II) catalytic cycle could be employed. The catalyst's role here is to facilitate the oxidative addition of the aryl halide to the Pd(0) center, followed by CO insertion and reductive elimination to form the C-C bond, a pathway not accessible under non-catalytic conditions.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are essential for a complete mechanistic picture.

Kinetic studies focus on the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. By measuring reaction rates under different conditions, a rate law can be determined, which provides direct evidence for the species involved in the rate-determining step of the mechanism. For example, theoretical studies can calculate rate constants for elementary reaction steps using conventional transition state theory (CTST). mdpi.com These calculated rates can then be compared with experimental data to validate a proposed mechanism. mdpi.com

The interplay between kinetics and thermodynamics is crucial. A reaction may quickly form a kinetically favored product (lower activation energy), but if that product is less stable than another possible product, it may rearrange over time to the thermodynamically favored product.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Pathway | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 298 K (s⁻¹) | Product | ΔG of Formation (kJ/mol) | Control |

|---|---|---|---|---|---|

| Pathway A | 60 | 1.2 x 10⁻³ | Product A | -45 | Kinetic |

| Pathway B | 85 | 3.5 x 10⁻⁶ | Product B | -70 | Thermodynamic |

This table is illustrative and does not represent real experimental data.

Spectroscopic Studies for Mechanistic Insights (e.g., in situ NMR, IR)

While computational studies provide theoretical models of mechanisms, spectroscopic techniques offer direct experimental evidence of reaction progress and the species involved. In situ (in the reaction mixture) spectroscopy is particularly powerful for mechanistic investigations.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor a reaction in real-time. By taking NMR spectra at various time points, one can track the decrease in reactant signals and the simultaneous increase in product signals. More importantly, NMR can detect and characterize transient intermediates that may only exist for a short time. The chemical shifts, coupling constants, and signal integrations provide detailed structural information about these fleeting species, helping to confirm or refute a proposed reaction pathway.

In situ Infrared (IR) spectroscopy is another valuable tool, especially for reactions involving changes in functional groups. For this compound, the two carbonyl groups (keto and ester) have distinct stretching frequencies in the IR spectrum. During a reaction, changes in the position and intensity of these carbonyl bands can be monitored. For instance, in the Claisen condensation synthesis, the appearance of the β-keto ester carbonyl absorptions would signal product formation. This technique can provide kinetic data and confirm the transformation of specific bonds throughout the reaction.

Together, these spectroscopic methods provide a dynamic view of the reaction, complementing the static pictures offered by the isolation of products and the theoretical calculations of intermediates and transition states. They are indispensable for building a robust and evidence-based understanding of reaction mechanisms.

Computational and Theoretical Studies of Ethyl 2 4 Fluorophenyl 3 Oxopropanoate and Its Derivatives

Electronic Structure and Bonding Analysis

The electronic structure of Ethyl 2-(4-fluorophenyl)-3-oxopropanoate is fundamental to understanding its chemical behavior. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the distribution of electrons within the molecule.

The presence of the 4-fluorophenyl group significantly influences the electronic properties of the molecule. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect, in turn, influences the electron density of the adjacent carbonyl group. Concurrently, the fluorine atom can exhibit a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic system, although the inductive effect is generally more dominant for halogens.

Theoretical calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and ester groups are expected to be regions of high negative potential (red/yellow in an MEP map), making them likely sites for interaction with electrophiles. Conversely, the carbonyl carbons and the protons on the alpha-carbon are anticipated to be regions of positive potential (blue in an MEP map), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, including hyperconjugative interactions that contribute to the molecule's stability. These calculations can quantify the delocalization of electron density between occupied and unoccupied orbitals, providing a more detailed picture of the electronic landscape.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl ester and the rotational freedom around the C-C single bonds in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Molecular dynamics (MD) simulations can provide a dynamic perspective on the conformational behavior of the molecule over time. By simulating the motion of atoms under a given force field, MD can reveal the accessible conformations and the transitions between them in different environments, such as in various solvents. These simulations are crucial for understanding how the molecule behaves in a solution, which is pertinent to its reactivity in chemical reactions.

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity). For β-keto esters like this compound, the HOMO is typically located on the enolate form, while the LUMO is centered on the carbonyl carbons.

DFT-based reactivity descriptors, such as chemical potential, hardness, and the Fukui function, can provide quantitative predictions of reactivity. The Fukui function, in particular, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These calculations can help rationalize and predict the regioselectivity observed in reactions involving this compound.

Below is a hypothetical data table illustrating the kind of information that could be generated from quantum chemical calculations to predict reactivity.

| Descriptor | Value (arbitrary units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Global Hardness | 2.65 eV | Measures resistance to change in electron distribution |

| Global Electrophilicity | 1.8 | Index of electrophilic character |

Molecular Modeling of Substrate-Catalyst Interactions

This compound is often used as a substrate in catalyzed reactions, such as hydrogenations or C-C bond-forming reactions. Molecular modeling techniques, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, are employed to study the interactions between the substrate and the catalyst.

Molecular docking can predict the preferred binding orientation of the substrate within the active site of a catalyst, such as an enzyme or a metal complex. This is achieved by sampling a large number of possible conformations and scoring them based on their interaction energies. These models can reveal key interactions, like hydrogen bonds or van der Waals forces, that are crucial for substrate binding and subsequent reaction.

For a more detailed understanding of the reaction mechanism, QM/MM methods can be used. In this approach, the reactive part of the system (the substrate and the core of the catalyst's active site) is treated with a high level of quantum mechanics, while the rest of the catalyst and the solvent are described using a more computationally efficient molecular mechanics force field. This allows for the study of bond-breaking and bond-forming processes and the calculation of reaction energy barriers, providing insights into the catalytic cycle.

Theoretical Insights into Tautomerism (Keto-Enol Equilibrium)

A significant feature of β-dicarbonyl compounds is their ability to exist as a mixture of keto and enol tautomers. Theoretical calculations are highly valuable for studying the keto-enol equilibrium of this compound.

Quantum chemical calculations can determine the relative stabilities of the keto and enol forms in the gas phase and in different solvents. The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a pseudo-six-membered ring. The stability of this hydrogen bond can be quantified computationally.

The effect of the solvent on the tautomeric equilibrium can be modeled using implicit or explicit solvent models. Polar solvents can stabilize the more polar keto form through dipole-dipole interactions, while nonpolar solvents may favor the enol form due to the intramolecular hydrogen bond.

Computational studies can also elucidate the mechanism of interconversion between the tautomers, identifying the transition state and calculating the activation energy for the tautomerization process. This information is crucial for understanding the dynamics of the equilibrium.

The following table presents hypothetical data on the keto-enol equilibrium derived from theoretical calculations.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Water, kcal/mol) | Key Stabilizing Feature |

| Keto | 0.0 | 0.0 | Dipolar interactions |

| Enol (Z-isomer) | -2.5 | -1.0 | Intramolecular H-bond |

| Enol (E-isomer) | +5.0 | +6.5 | Less stable due to lack of H-bond |

Emerging Research Directions and Future Perspectives in the Chemistry of Ethyl 2 4 Fluorophenyl 3 Oxopropanoate

Innovations in Synthesis and Derivatization

The synthesis of ethyl 2-(4-fluorophenyl)-3-oxopropanoate is traditionally accomplished through methods such as the Claisen condensation. However, recent research has focused on developing more efficient and innovative synthetic protocols. A notable method involves the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride, which provides the target compound in high yield. ossila.com

Beyond its synthesis, the true value of this compound lies in its utility as a precursor for a diverse range of derivatives. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules, making them attractive for medicinal chemistry. mdpi.com For instance, it is a key starting material for the synthesis of pyrimidine (B1678525) derivatives. ossila.com These pyrimidines, when used to form iridium complexes, have shown promise in the development of long-lasting blue phosphorescent organic light-emitting diodes (PhOLEDs). ossila.com

Furthermore, the reactivity of the β-ketoester moiety allows for the synthesis of various heterocyclic systems. Research has shown that related β-ketoesters can be used to synthesize novel heterocyclic compounds, and this chemistry is applicable to this compound. For example, it can be a precursor for pyrazolo[3,4-d]pyrimidine derivatives, which have been investigated for their potential as antitumor agents and EGFR tyrosine kinase inhibitors. nih.gov The synthesis of novel fluorophenylaryl and heteroaryl ether derivatives with potential anti-inflammatory properties also highlights the derivatization potential of this compound. semanticscholar.org

The stereoselective reduction of the keto group in fluorinated β-ketoesters using ketoreductases is another area of innovation, leading to the formation of optically pure α-fluoro-β-hydroxy esters. alaska.edu These chiral building blocks are valuable intermediates for the synthesis of medicinally important molecules like fluorinated amino acids. alaska.edu

Integration into Multicomponent Reaction Sequences